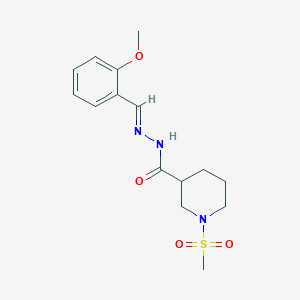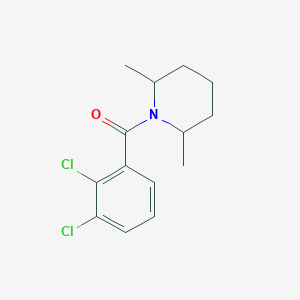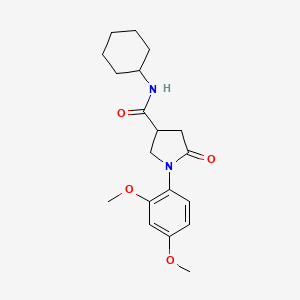
N'-(2-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Descripción general
Descripción
N'-(2-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as MPPH, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPH belongs to the class of hydrazide derivatives and has shown promise in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory activity.
Mecanismo De Acción
The mechanism of action of MPPH is not fully understood, but it is believed to involve the inhibition of various cellular pathways. MPPH has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
MPPH has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. MPPH has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MPPH is its broad-spectrum anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a potential candidate for the treatment of different types of cancer. MPPH has also been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurological and inflammatory diseases.
One of the limitations of MPPH is its low solubility in water, which can make it difficult to administer in vivo. The compound has also been shown to have low bioavailability, which can limit its effectiveness in vivo. Further studies are needed to overcome these limitations and develop more effective formulations of MPPH.
Direcciones Futuras
There are several future directions for the research on MPPH. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of MPPH, which can provide insights into its potential therapeutic applications. Further studies are also needed to evaluate the safety and toxicity of MPPH in vivo, which can provide important information for its clinical development.
Aplicaciones Científicas De Investigación
MPPH has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. MPPH exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer activity, MPPH has also been studied for its neuroprotective properties. The compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. MPPH has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-14-8-4-3-6-12(14)10-16-17-15(19)13-7-5-9-18(11-13)23(2,20)21/h3-4,6,8,10,13H,5,7,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFONAHVIJYXFX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-methoxyphenyl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4753980.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)
![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4754006.png)
![3-amino-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4754009.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
![1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4754037.png)




![1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4754080.png)